fusarisetin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

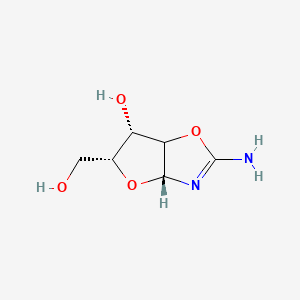

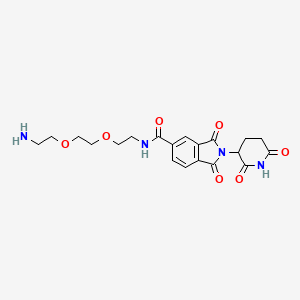

Fusarisetin A is a recently isolated natural product that has garnered significant attention due to its unique chemical structure and potent biological activities. It is a tetramic acid derivative characterized by a complex fused pentacyclic structure, which includes a 6-6-5-5-5 ring system and ten stereocenters. This compound was first isolated by scientists from Korea and Japan and has shown remarkable bioactivities, particularly as a potent inhibitor of cancer cell migration and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of fusarisetin A has been achieved through various synthetic routes. One notable method involves the use of an oxidative radical cyclization (ORC) reaction. This process starts with equisetin, which undergoes a TEMPO-induced and metal/O2-promoted ORC reaction to form this compound. The key steps in this synthesis include the formation of a trans-decalin moiety and the application of a bio-inspired oxidative radical cyclization .

Another synthetic route involves a 13-step transformation starting from ®-(+)-citronellal. This method includes critical steps such as a Lewis acid-promoted intramolecular Diels-Alder reaction, palladium-catalyzed allylic oxidation, regioselective Wacker oxidation, and a Dieckmann condensation/hemiketalization sequence .

Industrial Production Methods

While the industrial production of this compound is not yet fully established, the scalable total synthesis methods developed in research laboratories provide a solid foundation for future industrial applications.

Chemical Reactions Analysis

Types of Reactions

Fusarisetin A undergoes various chemical reactions, including:

Oxidation: The oxidative radical cyclization (ORC) reaction is a key step in its synthesis.

Substitution: Substitution reactions involving this compound have not been extensively studied, but its complex structure suggests potential for various substitution reactions under appropriate conditions.

Common Reagents and Conditions

Reduction: Standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used for reduction reactions.

Substitution: Common reagents for substitution reactions could include halogenating agents, nucleophiles, and electrophiles, depending on the desired modification.

Major Products Formed

The major product formed from the oxidative radical cyclization of equisetin is this compound. Other potential products from various reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Fusarisetin A has shown significant potential in various scientific research applications:

Chemistry: Its unique structure and complex synthesis routes make it an interesting subject for synthetic organic chemists.

Medicine: The compound is a potent inhibitor of cancer cell migration and metastasis, making it a promising candidate for the development of anti-cancer therapies

Mechanism of Action

Fusarisetin A exerts its effects primarily by inhibiting cell migration and metastasis. It affects cell morphology by influencing actin and microtubule dynamics, which are crucial for cell movement. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit cancer cell migration without significant cytotoxicity makes it a promising candidate for anti-metastatic therapies .

Comparison with Similar Compounds

Fusarisetin A is unique due to its complex fused pentacyclic structure and potent anti-migration activity. Similar compounds include other tetramic acid derivatives and natural products with anti-migration properties. Some of these compounds are:

Properties

Molecular Formula |

C22H31NO5 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(1R,2R,3R,5S,6R,9S,11R,12S,15S,17R)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |

InChI |

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m0/s1 |

InChI Key |

IIZSEOKGOHTBLK-BYAYHNKYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](C1)C=C[C@H]3[C@@]2(C(=O)[C@@]45[C@@H]3[C@H](O[C@@]4([C@H](N(C5=O)C)CO)O)C)C |

Canonical SMILES |

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)

![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)

![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)